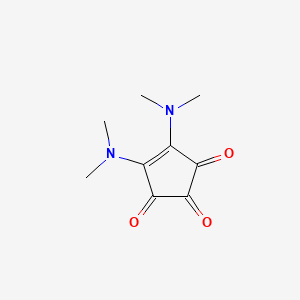
4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione is an organic compound with a unique structure that includes a five-membered ring with three ketone groups and two dimethylamino groups
Preparation Methods
The synthesis of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione typically involves the reaction of cyclopent-4-ene-1,2,3-trione with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione can be compared with similar compounds such as:
Cyclopent-4-ene-1,2,3-trione: Lacks the dimethylamino groups, making it less reactive in certain substitution reactions.
4,5-Diaminocyclopent-4-ene-1,2,3-trione: Contains amino groups instead of dimethylamino groups, leading to different reactivity and applications.
4,5-Bis(methylamino)cyclopent-4-ene-1,2,3-trione: Has methylamino groups, which may result in different steric and electronic effects compared to dimethylamino groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
36393-88-1 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4,5-bis(dimethylamino)cyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)5-6(11(3)4)8(13)9(14)7(5)12/h1-4H3 |
InChI Key |
RQCVXMCXBVHHIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C(=O)C1=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















